molecular formula C10H13N B173779 2-(4-Methylphenyl)cyclopropanamine CAS No. 19009-67-7

2-(4-Methylphenyl)cyclopropanamine

Cat. No.: B173779
CAS No.: 19009-67-7
M. Wt: 147.22 g/mol
InChI Key: JVDFHGQPUOICBZ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)cyclopropanamine is a cyclopropane-containing amine derivative with a 4-methylphenyl substituent at the 2-position of the cyclopropane ring. Cyclopropanamine derivatives are often explored for their unique conformational rigidity, which enhances binding affinity to biological targets .

Properties

CAS No.

19009-67-7

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-(4-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H13N/c1-7-2-4-8(5-3-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3

InChI Key

JVDFHGQPUOICBZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC2N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2N

Synonyms

2-AMino-1-p-tolyl-cyclopropan

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Cyclopropanamine Derivatives

Table 1: Comparison of Cyclopropanamine Derivatives

Compound Name Substituent Molecular Formula Key Properties Biological/Industrial Relevance Reference
2-(4-Methylphenyl)cyclopropanamine 4-Methylphenyl C10H13N High lipophilicity (predicted log P ~3.0) Potential CNS activity (inferred)
2-(4-Trifluoromethylphenyl)cyclopropanamine HCl 4-CF3 C10H11ClF3N 95% purity; enhanced electronic withdrawal Pharmaceutical intermediate
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine HCl 3,4-Difluorophenyl C9H10ClF2N Ticagrelor impurity; halogenated Impacts drug safety profiles

Key Findings :

  • Substituent Effects : The 4-methylphenyl group in the target compound increases lipophilicity compared to halogenated analogs (e.g., 3,4-difluorophenyl), which may improve BBB penetration but reduce metabolic stability due to fewer electron-withdrawing groups .
  • Synthetic Relevance : The trifluoromethyl analog () is produced at 95% purity, suggesting robust synthetic protocols for halogenated cyclopropanamines, which could be adapted for the target compound .
Functional Group Variants: Non-Cyclopropanamine Compounds

Table 2: Compounds with 4-Methylphenyl Substituents

Compound Name Core Structure log P Solubility Biological Activity Reference
This compound Cyclopropanamine ~3.0* Low (predicted) Unknown (structural analog to CNS agents)
2-(4-Methylphenyl) Indolizine Indolizine 3.73 Moderate High BBB penetration; drug-likeness score 3.50
2-(4-Methylphenyl)pyridazin-3(4H)-one Pyridazinone N/A Poor Anti-inflammatory (IC50 = 11.6 μM)

Key Findings :

  • Core Structure Impact : Replacing the cyclopropanamine ring with indolizine () improves solubility and BBB penetration, highlighting how core heterocycles dictate pharmacokinetics .
  • Biological Activity: The pyridazinone derivative () exhibits anti-inflammatory activity, suggesting that the 4-methylphenyl group may synergize with electron-deficient cores for target binding .
Market and Industrial Context
  • Positional Isomer Comparison : 1-(4-Methylphenyl)cyclopropanamine () has established manufacturing protocols and market demand, but the 2-isomer’s commercial data remains undocumented. Structural differences may lead to divergent applications, such as distinct receptor selectivity in drug development .
  • Regulatory Considerations : Halogenated cyclopropanamines (e.g., Ticagrelor impurities in ) require stringent purity controls, implying similar quality benchmarks for the target compound if used in pharmaceuticals .

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